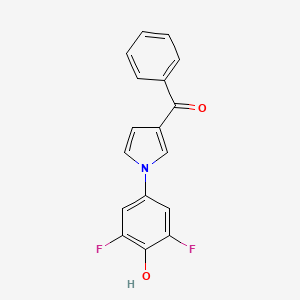
Dimethyl carbate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylcarbate is a dicarboxylic acid.
Dimethyl carbate is used as an insect repellant.
Applications De Recherche Scientifique
Alternative Fuel Applications
Dimethyl ether (DME), often confused with dimethyl carbate, is recognized as an attractive alternative to conventional diesel fuel for compression ignition (CI) engines. It offers several environmental and performance benefits, such as lower emissions of NOx, HC, and CO. DME also exhibits superior atomization and vaporization characteristics compared to traditional diesel. However, using DME in automotive vehicles requires modifications to engine components and fuel injection systems. Furthermore, its low lubricity and the challenge of reducing NOx emissions necessitate additional research and development (Park & Lee, 2014).
Catalysis and Chemical Synthesis
The preparation and characterization of metal oxides and their catalytic performance in the synthesis of dimethyl carbonate, a compound often associated with dimethyl carbate, have been integrated into physical chemistry experiment teaching. This integration offers a comprehensive training in related chemical disciplines and promotes students' interest in scientific research (De-hua, Lei, & Ying, 2006). Moreover, the chemical reactivity of N,N-dimethylenamino ketones, closely related to dimethyl carbate, has been explored for synthesizing a broad range of heterocyclic and fused heterocyclic derivatives, potentially for biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).
Drug Delivery Systems
While not directly related to dimethyl carbate, research on dimethyl fumarate encapsulated in solid lipid nanoparticles (SLN) reveals its potential for controlled drug release and targeted delivery. The study demonstrates the preparation, characterization, and in vitro/in vivo behavior of these nanoformulations, offering insights into advanced drug delivery systems (Esposito et al., 2017).
Environmental Monitoring
Research on the determination of dimethyl mercury, a compound structurally similar to dimethyl carbate, in environmental samples highlights the precision and accuracy of current measurement techniques. This research underlines the importance of rigorous validation methods in monitoring and managing environmental pollutants (Bloom, Grout, & Prestbo, 2005).
Green Chemistry
Dimethyl carbonate (DMC), a chemical cousin of dimethyl carbate, demonstrates versatile reactivity as a solvent and reagent in green chemistry. It's used in innovative applications related to energy storage devices like supercapacitors and lithium batteries. Additionally, it's utilized as a methylating and carbamoylating reagent in various sustainable protocols, especially for converting biosourced substrates into value-added compounds (Selva, Perosa, Rodríguez‐Padrón, & Luque, 2019).
Propriétés
Numéro CAS |
39589-98-5 |
|---|---|
Nom du produit |
Dimethyl carbate |
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
dimethyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8-,9+ |
Clé InChI |
VGQLNJWOULYVFV-SPJNRGJMSA-N |
SMILES isomérique |
COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)OC)C=C2 |
SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 |
SMILES canonique |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 |
Autres numéros CAS |
39589-98-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




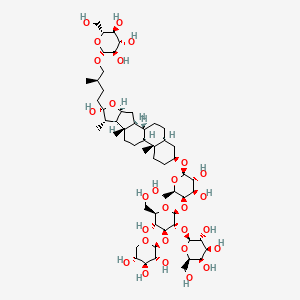
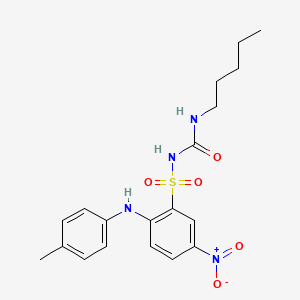
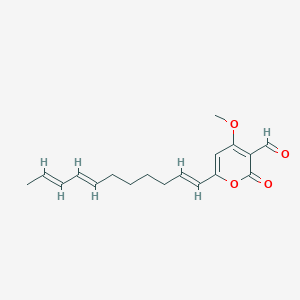
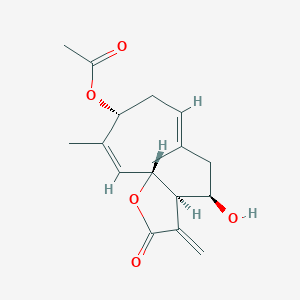
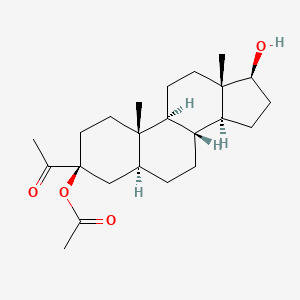
![[(3S,8S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1252060.png)
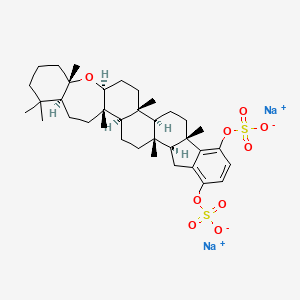
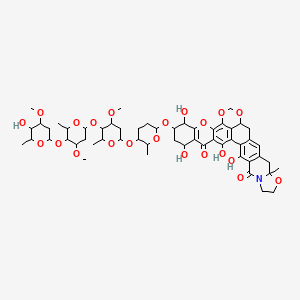
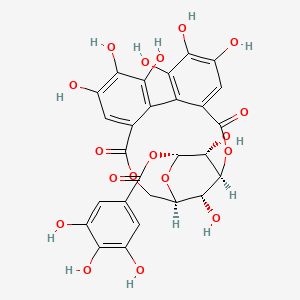
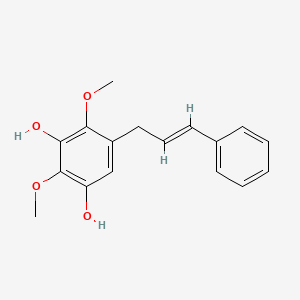
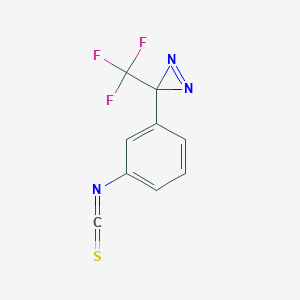
![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252070.png)
